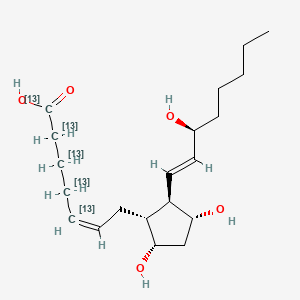
Dinoprost-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinoprost-13C5, also known as Prostaglandin F2α-13C5, is a stable isotope-labeled compound. It is a variant of Dinoprost, a naturally occurring prostaglandin F2α, which is an orally active, potent prostaglandin F receptor agonist. Dinoprost is a luteolytic hormone produced locally in the endometrial luminal epithelium and corpus luteum, playing a key role in the onset and progression of labor .
准备方法
Synthetic Routes and Reaction Conditions
Dinoprost-13C5 is synthesized by incorporating stable heavy isotopes of carbon into the Dinoprost molecule. The synthetic route involves the use of labeled carbon sources during the chemical synthesis of Dinoprost. The reaction conditions typically involve controlled temperature and pressure to ensure the incorporation of the isotopes without altering the biological activity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their stable incorporation into the Dinoprost molecule. The production is carried out under strict quality control to maintain the purity and activity of the compound .
化学反应分析
Types of Reactions
Dinoprost-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceuticals and other fields .
科学研究应用
Dinoprost-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Studied for its role in inducing endoplasmic reticulum stress, autophagy, and apoptosis in luteal cells.
Medicine: Investigated for its potential in labor induction and other reproductive health applications.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
Dinoprost-13C5 exerts its effects by stimulating myometrial contractions through its interaction with prostaglandin receptors. These contractions are similar to those that occur during labor, making it effective in inducing labor and other reproductive health applications. The molecular targets include the prostaglandin F receptors, and the pathways involved include the induction of endoplasmic reticulum stress and autophagy .
相似化合物的比较
Similar Compounds
Dinoprost (Prostaglandin F2α): The non-labeled version of Dinoprost-13C5.
Dinoprostone (Prostaglandin E2): Another prostaglandin used in labor induction.
Misoprostol: A synthetic prostaglandin used for labor induction and abortion .
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise quantitative analysis in research. This labeling does not alter the biological activity of the compound, making it a valuable tool in various scientific studies .
属性
分子式 |
C20H34O5 |
|---|---|
分子量 |
359.44 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1 |
InChI 键 |
PXGPLTODNUVGFL-UVUNELILSA-N |
手性 SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O |
规范 SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















